NQO1 Substrate Activity in A549 Lung Adenocarcinoma Cells: Direct Head-to-Head Comparison with Four NQO1 Substrates
In a standardized BindingDB/ChEMBL-curated assay measuring NQO1-dependent cytotoxicity in human A549 lung adenocarcinoma cells (2 h compound incubation, cell survival assessed at 7 days by Hoechst 33258 staining), 2,5-difluoro-4-morpholin-4-ylbenzoic acid (BDBM50201797, CHEMBL516585) exhibited an NQO1 activation IC₅₀ of 1.80 × 10³ nM (1800 nM) [1]. This places it within the same assay cohort as BDBM50201785 (CHEMBL3939072, IC₅₀ = 640 nM), BDBM50201770 (CHEMBL3966682, IC₅₀ = 1.20 × 10³ nM), and BDBM50201813 (CHEMBL584338, IC₅₀ = 1.30 × 10³ nM), all derived from the same publication entry (PubMed ID 27341379) and ChEMBL deposition [2]. The target compound's moderate substrate potency (approximately 2.8-fold less potent than the strongest comparator BDBM50201785, and 1.4- to 1.5-fold less potent than BDBM50201770 and BDBM50201813) is consistent with its intended role as a carboxylic acid intermediate requiring further elaboration to the iminoquinone pharmacophore to achieve high NQO1 substrate efficiency [3].
| Evidence Dimension | NQO1-dependent cytotoxicity IC₅₀ in human A549 cells (Hoechst 33258 staining, 7-day survival endpoint) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10³ nM (1800 nM); also IC₅₀ = 3.20 × 10³ nM in presence of NQO1 inhibitor dicoumarol |
| Comparator Or Baseline | BDBM50201785 IC₅₀ = 640 nM; BDBM50201770 IC₅₀ = 1.20 × 10³ nM; BDBM50201813 IC₅₀ = 1.30 × 10³ nM (all same assay conditions) |
| Quantified Difference | 2.8-fold less potent than BDBM50201785; 1.4–1.5-fold less potent than BDBM50201770 and BDBM50201813; 1.8-fold shift in IC₅₀ with NQO1 inhibitor, confirming NQO1-dependent mechanism |
| Conditions | Human A549 lung adenocarcinoma cells; 2 h compound incubation; cell survival measured at 7 days by Hoechst 33258 staining; NQO1 inhibitor control with dicoumarol |
Why This Matters
This dataset provides the only publicly available, directly comparable NQO1 substrate quantification for this compound, establishing a quantitative baseline potency reference that enables researchers to benchmark downstream iminoquinone derivatives and to select this intermediate when moderate NQO1 substrate character is desired for precursor elaboration.
- [1] BindingDB. BDBM50201797 (CHEMBL516585). Affinity Data: IC₅₀ = 1.80E+3 nM, NQO1 activation in human A549 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50201797 (accessed 2026-05-02). View Source
- [2] BindingDB. PrimarySearch_ki entry 50048038. IC₅₀ data for BDBM50201785 (640 nM), BDBM50201770 (1.20E+3 nM), BDBM50201813 (1.30E+3 nM). https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50048038 (accessed 2026-05-02). View Source
- [3] Fagan, V.; Bonham, S.; McArdle, P.; Carty, M. P.; Aldabbagh, F. Synthesis and toxicity of new ring-fused imidazo[5,4-f]benzimidazolequinones and mechanism using amine N-oxide cyclizations. Eur. J. Org. Chem. 2012, 2012 (10), 1967–1975. DOI: 10.1002/ejoc.201101687. View Source
